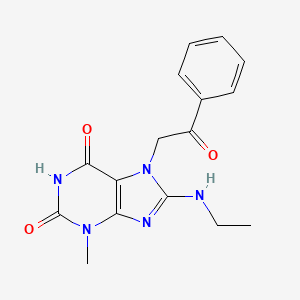![molecular formula C23H20O6S B2733929 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 329704-30-5](/img/structure/B2733929.png)
4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound.
Synthesis Analysis
The synthesis of a compound refers to the process by which it is made. This often involves multiple steps, each with its own set of reactants and conditions. The yield and purity of the product at each step are important considerations.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how the compound behaves in the presence of certain catalysts.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the structure of the compound, and can also be measured experimentally.Scientific Research Applications
Surface Functionalization and Nanoparticle Applications
Organic ligands containing specific functional groups, such as carbodithioate, have shown to be excellent candidates for the surface functionalization of semiconductor and metal nanoparticles. These ligands can also be used on flat substrates, highlighting their versatility in nanotechnology applications. The synthesis of regioregular oligo- and polythiophenes containing functional groups for grafting onto surfaces, like CdSe nanocrystals, demonstrates the utility of thiophene derivatives in material science and engineering (Querner et al., 2006).
Synthesis of Luminescent Compounds
Rapid, efficient synthetic methods have been developed for producing luminescent thiophene derivatives. These methods involve three-component coupling reactions that yield high-luminescence symmetrical terthiophenes and quinquethiophenes, showcasing the potential of thiophene derivatives in creating advanced luminescent materials (Teiber & Müller, 2012).
Ligand Synthesis for Metal Complexes
Thiophene derivatives have been synthesized and acted as ligands for various metal complexes, including transition metals like molybdenum, tungsten, rhodium, palladium, and platinum. These complexes have diverse applications in catalysis and material science, highlighting the utility of thiophene derivatives in coordination chemistry (Balakrishna et al., 1993).
Development of Conductive Polymers
Electropolymerization of thiophene monomers has led to the creation of conductive polymers with very low band gaps, making them suitable for electronic applications. These polymers are characterized by their cyclic voltammetry and electrochemistry, demonstrating their potential in the development of novel conductive materials (Neef et al., 1999).
Crystal Structure and Synthesis of Chalcones
The synthesis and structural analysis of thiophene-based chalcones have been reported, providing insights into their crystal structures and molecular packing. These studies are crucial for understanding the properties of these compounds and their potential applications in material science and organic synthesis (Quoc et al., 2019).
Antimicrobial Activity of Thiophene Derivatives
Research on thiophene derivatives has also explored their biological applications, specifically their antimicrobial properties. Synthesis of novel 2-aminothiophene derivatives has shown significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Prasad et al., 2017).
Safety And Hazards
This refers to the potential risks associated with handling the compound. This could include toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, or areas where further research is needed. This could be based on the compound’s properties, its mechanism of action, or its potential uses.
Please note that this is a general guide, and the specifics will depend on the exact nature of the compound . For a detailed analysis, you would need to consult a specialist or conduct further research. I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6S/c1-26-19-13-9-16(21(27-2)22(19)28-3)8-12-18(24)15-6-10-17(11-7-15)29-23(25)20-5-4-14-30-20/h4-14H,1-3H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYJGOMIXYIU-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)
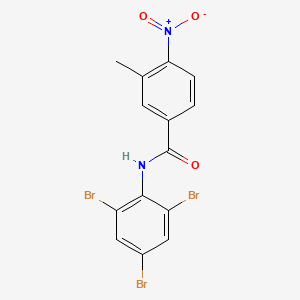
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)
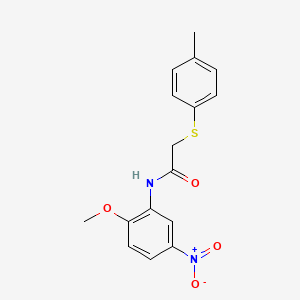
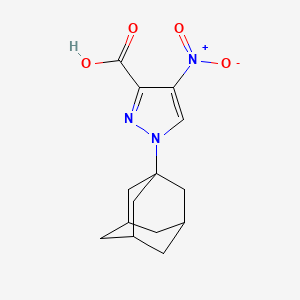
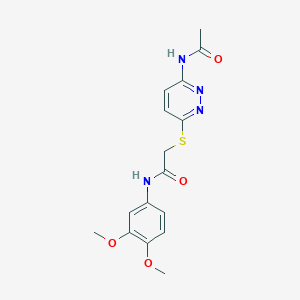
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)
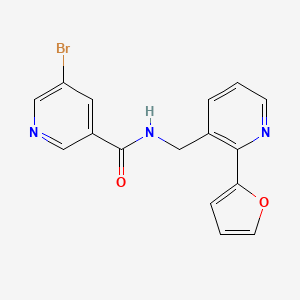
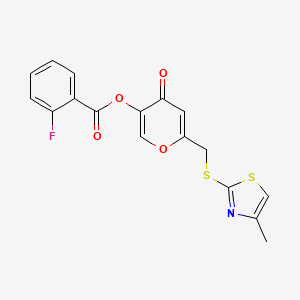
![8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2733865.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2733866.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2733867.png)
